molecular formula C22H17BrN2O4 B2656752 5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 342615-11-6

5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2656752
CAS No.: 342615-11-6
M. Wt: 453.292
InChI Key: WNFAMPZKOSCDDN-UHFFFAOYSA-N
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Description

This compound is a pyrrolo-oxazole dione derivative featuring a hexahydro fused bicyclic core. Key structural attributes include:

  • Furan-2-yl group at position 3, contributing π-conjugation and hydrogen-bonding capabilities.
  • 2-Methylphenyl (o-tolyl) group at position 2, providing steric hindrance and lipophilicity.

The hexahydro framework imports conformational rigidity, while the dione moiety (positions 4 and 6) offers electrophilic sites for reactivity .

Properties

IUPAC Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-13-5-2-3-6-16(13)25-19(17-7-4-12-28-17)18-20(29-25)22(27)24(21(18)26)15-10-8-14(23)9-11-15/h2-12,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFAMPZKOSCDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core with various substituents that may influence its biological activity. The presence of bromine and furan moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results indicated significant cytotoxicity with calculated IC50 values demonstrating potent activity compared to standard drugs like doxorubicin .
Cell LineIC50 (nM)Comparison DrugActivity Level
A-54950DoxorubicinHigh
HeLa40DoxorubicinHigh
  • Mechanism of Action : Molecular docking studies revealed that the compound interacts with key proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), suggesting a mechanism that involves modulation of signaling pathways critical for cancer cell proliferation .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties:

  • Experimental Models : In animal models, the compound exhibited significant anticonvulsant effects in tests such as the maximal electroshock seizure (MES) test. The results showed a reduction in seizure duration and frequency, indicating its potential as a therapeutic agent for epilepsy .

Antimicrobial Activity

In addition to its anticancer and anticonvulsant properties, the compound demonstrated antimicrobial activity:

  • Bacterial Strains Tested : The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria. The compound showed promising results comparable to standard antibiotics like norfloxacin.
Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
Staphylococcus aureus18Norfloxacin
Escherichia coli15Norfloxacin

The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly affected antibacterial potency, with electron-withdrawing groups enhancing activity .

Case Studies

Several case studies have documented the biological activities of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving analogs of this compound showed promising results in patients with advanced lung cancer, leading to further investigations into its therapeutic potential.
  • Case Study 2 : The use of related compounds in treating seizure disorders has led to improved patient outcomes, highlighting the importance of ongoing research into this class of molecules.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-bromophenyl)-3-(furan-2-yl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione exhibit significant anticancer properties. For instance, derivatives with furan and bromophenyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Research has demonstrated that certain derivatives of this compound possess antimicrobial activity. For example, compounds containing the furan ring have been reported to exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects
The neuroprotective potential of similar pyrrolo derivatives has been investigated in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Applications in Organic Synthesis

Building Blocks for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. This capability is particularly useful in synthesizing more complex pharmaceuticals and biologically active compounds .

Case Study 1: Anticancer Activity

A study published in 2021 explored the synthesis of several derivatives based on the core structure of This compound . These derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of furan-containing compounds similar to this compound. The research highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their potential utility in treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound ID R5 R3 R2 Core Structure
Target Compound 4-Bromophenyl Furan-2-yl 2-Methylphenyl Hexahydro-pyrrolo-oxazole
2-Chlorophenyl 4-(Dimethylamino)phenyl 2-Methylphenyl Dihydro-pyrrolo-oxazole
4-Morpholinylphenyl 4-Pyridinyl Phenyl Dihydro-pyrrolo-oxazole
Phenyl 5-Methyl-2-thienyl 2-Methyl Perhydro-pyrrolo-isoxazole
4-Methylphenyl 2-Methylpropyl (isobutyl) Phenyl Dihydro-pyrrolo-oxazole

Key Observations:

  • Halogen vs. Alkyl/Amino Groups (R5): The 4-bromophenyl group in the target compound increases molecular weight and polarizability compared to 4-methylphenyl () or morpholinylphenyl (). This may enhance binding to hydrophobic pockets in biological targets .
  • Heterocyclic vs. Thienyl substituents () similarly enable π-interactions but with sulfur-mediated van der Waals interactions .

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data Comparison

Compound ID Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Key Signals)
Target Compound Not reported ~1650–1680 (expected) δ 6.5–7.8 (furan, aromatic protons)
192–193 1651 δ 6.73–8.01 (pyrazoline, ArH)
Not reported Not reported δ 1.13 (s, CH3), 6.92 (CH-pyrrole)
Not reported Not reported δ 1.13 (s, CH3), 7.25 (NH2)

Analysis:

  • The target compound’s predicted IR C=O stretches (~1650–1680 cm⁻¹) align with analogs like (1651 cm⁻¹) .
  • Furan protons in the target are expected near δ 6.5–7.8, distinct from thienyl (δ 6.8–7.4) or pyridinyl (δ 7.5–8.5) signals in analogs .

Crystallographic and Conformational Insights

  • Ring Puckering: The hexahydro core in the target compound likely adopts a chair-like conformation, similar to perhydro-pyrrolo-isoxazole derivatives (). Ring puckering coordinates (e.g., Cremer-Pople parameters) would quantify deviations from planarity .
  • X-Ray Refinement: SHELX programs () are widely used for structural determination of such compounds. For example, reports a data-to-parameter ratio of 15.3 and R factor of 0.037, indicating high precision .

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